1-(1,4-二氮杂环-1-基)-2-甲基丙烷-1-酮

描述

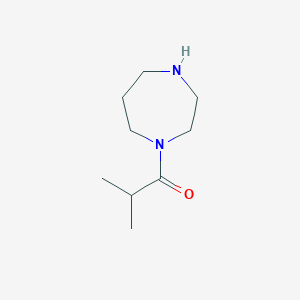

“1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one” is a chemical compound that belongs to the class of organic compounds known as diazepanes . Diazepanes are compounds containing a diazepane moiety, which is a seven-membered heterocycle with two nitrogen atoms (at positions 1 and 4) and five carbon atoms .

Synthesis Analysis

The synthesis of diazepanes can be achieved through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary Imine Reductases (IREDs) were identified for the synthesis of chiral 1,4-diazepanes . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were used in the synthesis . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Molecular Structure Analysis

The molecular structure of “1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one” includes a total of 27 bonds. There are 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .

科学研究应用

关键中间体的实用合成

化合物 1-(1,4-二氮杂环-1-基)-2-甲基丙烷-1-酮与关键中间体的实用合成有关,例如 (S)-叔丁基 3-甲基-1,4-二氮杂环-1-羧酸酯,这对于生产 Rho 激酶抑制剂 K-115 至关重要。合成过程涉及分子内福山-光延环化,表明其在为千克级药物生产创建手性 1,4-二氮杂环结构中的用途 (Gomi 等人,2012)。

合成中的结构多样性

该分子还可用于合成各种苯并[d]异恶唑和取代-1-酮类似物。这些合成化合物显示出生物活性,并通过各种分析技术进行表征,暗示了 1-(1,4-二氮杂环-1-基)-2-甲基丙烷-1-酮可以在化学合成中产生的结构多样性和复杂性 (Naidu 等人,2016)。

生物活性和药理潜力

生物活性谱

与 1-(1,4-二氮杂环-1-基)-2-甲基丙烷-1-酮结构相似的化合物(如苯并[b][1,5]二氮杂环衍生物)具有广泛的生物活性。鉴于结构相关化合物的已知活性,这表明该分子在镇静或焦虑管理等领域的潜在药理应用 (Shaabani 等人,2009)。

抗菌和抗癌特性

与 1-(1,4-二氮杂环-1-基)-2-甲基丙烷-1-酮在结构上相关的 1,4-二氮杂环衍生物表现出显着的抗菌和抗癌活性。它们的合成、结构表征和生物活性分析突出了它们在治疗应用和药物设计中的潜力 (Verma 等人,2015)。

酶抑制和药物潜力

该分子的结构类似物在酶抑制方面显示出有希望的结果,特别是组织蛋白酶 B,这是一种与癌症相关事件相关的酶。这将具有 1-(1,4-二氮杂环-1-基)-2-甲基丙烷-1-酮结构的化合物定位为针对癌症和相关疾病的药物开发的潜在候选物 (Spencer 等人,2009)。

作用机制

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one, also known as Ripasudil, is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

Ripasudil is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .

Biochemical Pathways

The inhibition of ROCK by Ripasudil affects the contractile tone of the trabecular meshwork, a tissue in the eye that provides resistance to the outflow of aqueous humor . By relaxing the trabecular meshwork, Ripasudil increases the outflow of aqueous humor, thereby reducing IOP .

Pharmacokinetics

Ripasudil has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours of administration . .

Result of Action

The primary result of Ripasudil’s action is the reduction of IOP . This makes it an effective treatment for conditions like glaucoma and ocular hypertension, where elevated IOP can lead to damage to the optic nerve and loss of vision .

属性

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)9(12)11-6-3-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQHWBADDPLOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588236 | |

| Record name | 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61903-15-9 | |

| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

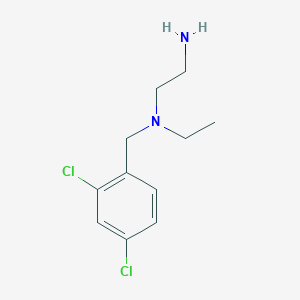

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

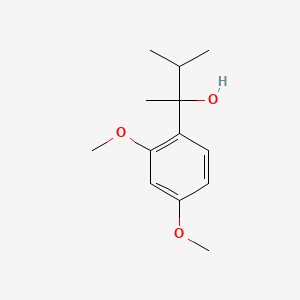

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)